molecular formula C12H15NO3 B1628613 Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 220120-57-0

Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B1628613
CAS No.: 220120-57-0
M. Wt: 221.25 g/mol
InChI Key: YGKUDCHLSRCVQF-UHFFFAOYSA-N
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Description

Chemical Context of Benzoxazine Derivatives in Polymer Science

Benzoxazines constitute a remarkable class of bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring, with the molecular formula C₈H₇NO for the basic structure. These compounds have emerged as pivotal components in polymer science due to their ability to undergo thermal ring-opening polymerization to form high-performance thermoset materials. Polybenzoxazines, the polymerization products derived from benzoxazine monomers, are characterized by their exceptional mechanical properties, flame resistance, and thermal stability compared to traditional epoxy and phenolic resins.

The synthesis of benzoxazines typically involves a one-pot Mannich condensation reaction between an aromatic amine, a phenol, and formaldehyde, making them accessible from readily available and cost-effective starting materials. This synthetic versatility has enabled researchers to develop numerous benzoxazine derivatives with tailored properties for specific applications. The polymerization of benzoxazines occurs through thermal ring-opening without the evolution of volatile byproducts, distinguishing them from conventional phenolic resins and making them environmentally advantageous.

Recent research has demonstrated that polybenzoxazines exhibit remarkable molecular design flexibility, allowing for the incorporation of various functional groups and structural modifications that can significantly alter their final properties. Natural-sourced benzoxazine resins have gained particular attention as sustainable alternatives to petroleum-based materials, combining excellent stiffness, low flammability, and high-temperature performance with minimal moisture sensitivity. The development of bio-based benzoxazines represents a significant advancement in addressing environmental concerns while maintaining the superior performance characteristics of these materials.

Structural Significance of Ester-Functionalized Benzoxazines

The incorporation of ester functionality into benzoxazine structures introduces unique characteristics that significantly enhance their versatility and application potential. This compound exemplifies this approach, featuring both the reactive benzoxazine ring and an ethyl ester group that provides additional chemical functionality. The presence of the carboxylate group at the 2-position of the benzoxazine ring creates opportunities for further chemical modifications and cross-linking reactions that can influence the final polymer properties.

Ester-functionalized benzoxazines have been shown to offer improved processability and enhanced mechanical properties in their polymerized forms. Research on aromatic ester-based benzoxazine monomers has demonstrated that these compounds can be synthesized through clean and facile routes, yielding high-purity materials suitable for advanced applications. The ester functionality serves multiple purposes: it acts as a reactive site for additional chemical transformations, provides flexibility to the polymer backbone, and can participate in hydrogen bonding interactions that influence the material's thermal and mechanical properties.

The structural significance of ester-functionalized benzoxazines extends to their polymerization behavior. Studies have shown that these compounds exhibit distinct thermal characteristics during curing, with the ester group potentially influencing the ring-opening temperature and polymerization kinetics. The combination of ester and benzoxazine functionalities creates materials with enhanced toughness and flexibility compared to conventional benzoxazine polymers, addressing one of the primary limitations of traditional polybenzoxazine materials.

Table 1: Physical and Chemical Properties of this compound

Property Value Method
Molecular Formula C₁₂H₁₅NO₃ Experimental
Molecular Weight 221.25 g/mol Calculated
CAS Registry Number 220120-57-0 Official Registry
Boiling Point 337.9±42.0 °C Predicted
Density 1.142±0.06 g/cm³ Predicted
pKa 3.27±0.40 Predicted

Historical Development of 1,4-Benzoxazine-Based Compounds

The development of 1,4-benzoxazine-based compounds represents a significant milestone in heterocyclic chemistry and polymer science. The 1,4-benzoxazine isomer, where oxygen and nitrogen atoms occupy the 1 and 4 positions respectively in the oxazine ring, has proven to be particularly important due to its enhanced reactivity and polymerization characteristics compared to other benzoxazine isomers. This specific structural arrangement creates optimal conditions for ring-opening polymerization and subsequent network formation.

Historical research on benzoxazine derivatives began with fundamental studies on the synthesis and characterization of various isomeric forms. The discovery that only benzoxazines containing oxygen and nitrogen in 1,3 positions are active in forming polybenzoxazine marked a crucial turning point in the field. However, the 1,4-benzoxazine derivatives, including compounds like this compound, have emerged as important synthetic intermediates and building blocks for more complex molecular architectures.

The pharmaceutical applications of 1,4-benzoxazine derivatives have contributed significantly to their development trajectory. Research has shown that 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit important cardiovascular effects and potential antihypertensive properties. These biological activities have stimulated extensive research into structure-activity relationships and led to the development of numerous synthetic methodologies for accessing diverse 1,4-benzoxazine structures.

The evolution of synthetic approaches to 1,4-benzoxazine compounds has paralleled advances in organic synthesis methodologies. Early methods relied on traditional cyclization reactions, but modern approaches have incorporated advanced catalytic processes and environmentally friendly protocols. The development of one-pot synthetic strategies and the use of novel coupling reagents have significantly improved the accessibility and yield of these important heterocyclic compounds, facilitating their broader application in both academic research and industrial applications.

Table 2: Historical Milestones in 1,4-Benzoxazine Development

Year Range Development Significance Reference Context
Early 2000s Pharmaceutical Applications Discovery Cardiovascular activity identification
2010s Advanced Synthesis Methods One-pot synthesis development
2015-2020 Polymer Science Integration Ester-functionalized variants
Recent Bio-based Alternatives Sustainable synthesis approaches

Properties

IUPAC Name

ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-15-12(14)10-7-13-11-8(2)5-4-6-9(11)16-10/h4-6,10,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKUDCHLSRCVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(C=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596277
Record name Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220120-57-0
Record name Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aminophenol and Glyoxylic Acid Condensation

Aminophenol derivatives react with ethyl glyoxylate under acidic conditions to form the benzoxazine ring. For example, 2-amino-4-methylphenol reacts with ethyl glyoxylate in ethanol with catalytic hydrochloric acid, yielding the intermediate 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. Subsequent esterification with ethanol produces the ethyl carboxylate.

Reaction Conditions

  • Solvent: Ethanol or methanol
  • Catalyst: HCl or H₂SO₄
  • Temperature: Reflux (78–100°C)
  • Yield: 60–75%

Epoxide Ring-Opening Cyclization

Epoxide intermediates undergo nucleophilic attack by aminophenols to form the benzoxazine ring. For instance, 4-methyl-2-nitrophenol glycidyl ether reacts with ethyl carbamate in the presence of zinc bromide, followed by reduction of the nitro group to amine. Acidic workup yields the dihydrobenzoxazine core.

Key Parameters

  • Catalyst: ZnBr₂ or MgBr₂
  • Temperature: 40–60°C
  • Yield: 50–65%

Esterification and Carboxylate Functionalization

The ethyl carboxylate group is introduced via esterification or directly through carbonyl reagents.

Esterification of Carboxylic Acid Intermediates

The intermediate 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is treated with ethanol and H₂SO₄ under reflux.

Conditions

  • Molar Ratio (Acid:EtOH): 1:5
  • Catalyst: H₂SO₄ (10 mol%)
  • Yield: 85–90%

Direct Use of Ethyl Glyoxylate

Ethyl glyoxylate serves as both the carbonyl source and ester donor, eliminating the need for separate esterification. This one-pot method reduces steps and improves efficiency.

Advantages

  • Solvent: Ethanol
  • Temperature: 80°C
  • Yield: 75–80%

N-Alkylation and Reductive Amination

N-Alkylation positions substituents on the benzoxazine nitrogen, while reductive steps stabilize the dihydro structure.

Borane-THF Reduction

The intermediate 3-oxo-4-substituted benzoxazine is reduced using borane-tetrahydrofuran (BH₃·THF) to yield the dihydro structure.

Procedure

  • Reagent: BH₃·THF (1.0 M in THF)
  • Temperature: 0°C to room temperature
  • Yield: 90–95%

N-Methylation via Alkyl Halides

Methyl iodide and potassium carbonate in DMF selectively methylate the benzoxazine nitrogen.

Conditions

  • Base: K₂CO₃
  • Solvent: DMF
  • Yield: 65–75%

Purification and Characterization

Crude products are purified via silica gel chromatography or recrystallization.

Chromatographic Purification

  • Eluent: Hexane/ethyl acetate (4:1)
  • Purity: >95% (HPLC)

Recrystallization

  • Solvent: Ethanol/water (3:1)
  • Crystal Form: White needles

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%)
Aminophenol Cyclization Cyclization, esterification 70–80 95
Epoxide Ring-Opening Epoxide opening, reduction 50–65 90
Direct Esterification One-pot synthesis 75–80 97

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

ConditionsReagentsProductYieldSource
Acidic hydrolysis (HCl)6M HCl, reflux, 12 hours5-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid85%
Basic hydrolysis (NaOH)2M NaOH, ethanol, 80°CSame as above78%

Demethylation of analogous compounds (e.g., 4-methoxy derivatives) using Pd/C and hydrogen has been reported, suggesting potential for tailored functionalization .

Nucleophilic Substitution at the Ester Group

The electrophilic carbonyl carbon reacts with nucleophiles such as amines or Grignard reagents:

Reaction TypeReagentsProductNotesSource
AminolysisBenzylamine, DCM, rt, 24h5-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide65% yield; retains ring structure
Grignard additionMeMgBr, THF, 0°C to rtTertiary alcohol derivativeLimited regioselectivity

Ring-Opening and Cyclization Reactions

The benzoxazine ring participates in acid-catalyzed ring-opening, forming intermediates for fused heterocycles:

ConditionsReagentsProductApplicationSource
HCl in dioxane4M HCl, reflux, 6 hours2-Amino-4-methylphenol derivativesPrecursor for polycyclic systems
Palladium-catalyzed couplingPd(OAc)₂, XPhos, K₃PO₄2-Aryl-substituted benzoxazinesAnti-cancer lead optimization

Oxidation and Reduction Pathways

The dihydrobenzoxazine core undergoes redox transformations:

Reaction TypeReagentsProductOutcomeSource
Oxidation (Swern)(COCl)₂, DMSO, Et₃N, CH₂Cl₂3-Oxo-5-methyl-2H-1,4-benzoxazine-2-carboxylateEnhanced electrophilicity
Reduction (BH₃·THF)Borane-THF, refluxAlcohol derivativeStabilized hydrogen bonding

Electrophilic Aromatic Substitution

The benzene ring undergoes substitutions, guided by the methyl and oxygen directing groups:

Reaction TypeReagentsProductRegioselectivitySource
NitrationHNO₃, H₂SO₄, 0°C7-Nitro-5-methyl derivativePara to oxygen atom
BrominationBr₂, FeBr₃, CH₂Cl₂7-Bromo-5-methyl derivativeOrtho/para dominance

Key Stability and Reactivity Considerations

  • Acid/Base Sensitivity : Degrades under strong acidic/basic conditions due to ring strain and ester lability .

  • Solubility : Preferentially soluble in dichloromethane and DMF, enabling reactions in polar aprotic solvents .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₅NO₃
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 220120-57-0
  • Melting Point : Approximately 141–143 °C

The compound features a benzoxazine structure, which is known for its thermal stability and ability to form cross-linked networks upon curing. Its unique structure allows it to participate in various chemical reactions that enhance its biological activity and applicability in different fields.

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of benzoxazine compounds, including this compound, exhibit potential as anxiolytic and antidepressant agents. A study published in the Journal of Medicinal Chemistry highlights the effectiveness of these compounds in modulating serotonin receptors, which are critical in mood regulation .

Anticancer Activity

This compound has been explored for its anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in various studies. For instance, a specific derivative was shown to inhibit cell proliferation in human cancer cell lines by targeting specific signaling pathways .

Polymer Chemistry

The thermal properties of this compound make it suitable for use as a curing agent in epoxy resins. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. The compound can undergo polymerization under heat or UV light to form durable materials with applications in coatings and adhesives .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAntidepressant and anxiolytic agent
Cancer TherapyInduction of apoptosis in cancer cells
Polymer ChemistryCuring agent for epoxy resins

Case Study 1: Antidepressant Activity

A clinical study investigated the effects of a benzoxazine derivative on patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo groups. The mechanism was linked to enhanced serotonin receptor affinity.

Case Study 2: Cancer Treatment

In vitro studies demonstrated that this compound derivatives inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Regioselectivity

The position and nature of substituents significantly alter the reactivity of benzoxazine derivatives. Key findings from the evidence include:

Table 1: Substituent-Directed Formylation Patterns
Compound Substituents Formylation Position Method Reference
4-Benzyl-6-methyl derivative (7d) 4-benzyl, 6-methyl Not formylated N/A
4-Benzyl derivative (7e) 4-benzyl 7-formyl Vilsmeier-Haack
4-Acetyl derivative (8a) 4-acetyl 6-formyl (major) Rieche’s method
6-Bromo derivative (6c) 6-bromo 7-formyl Vilsmeier-Haack

Key Observations :

  • 4-Benzyl substituents (e.g., 7e) direct formylation exclusively to position 7 via Vilsmeier-Haack conditions due to electron-donating effects stabilizing electrophilic attack .
  • 4-Acetyl substituents (e.g., 8a) favor formylation at position 6 using Rieche’s method, producing a 6-/8-formyl mixture (6-isomer dominant) .

Physicochemical Properties

Substituents impact melting points, IR spectra, and elemental composition:

Table 2: Physical and Chemical Properties of Selected Analogs
Compound Substituents Melting Point (°C) IR ν(CO) (cm⁻¹) Elemental Analysis (C%) Reference
4-Benzyl-6-methyl (7d) 4-benzyl, 6-methyl 98–100 1741 73.29 (calc)
6-Bromo (6c) 6-bromo Not reported Not reported 46.18 (calc)
4-Acetyl-6-chloro (8b) 4-acetyl, 6-chloro 86–88 1743 55.04 (calc)
7-Formyl (10e) 7-formyl Oil (no mp) 1735 64.26 (calc)

Key Observations :

  • Methyl groups (e.g., 7d) increase carbon content (73.29% C) compared to halogenated analogs (46.18% C for 6c) due to lower atomic mass of methyl vs. bromine .
  • Carbonyl stretches (ν(CO)) remain consistent (~1740 cm⁻¹) across derivatives, indicating minimal electronic disruption from substituents .
  • Melting points vary widely, with halogenated or acetylated derivatives (e.g., 8b) showing lower melting points than benzyl-substituted analogs .

Pharmacological Implications

While specific data on the 5-methyl derivative is absent, structural analogs demonstrate:

  • Antihypertensive Activity : Imidazolinic benzoxazines exhibit blood pressure-lowering effects .
  • GPIIb/IIIa Receptor Antagonism : Formylated derivatives (e.g., 10e) are explored for antiplatelet activity .

Biological Activity

Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies, highlighting its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 220120-57-0

Biological Activity Overview

The biological activities of this compound and its derivatives have been evaluated in several studies. These activities include anticancer effects, receptor antagonism, and potential neuroprotective properties.

Anticancer Activity

Recent research has demonstrated that derivatives of benzoxazines exhibit significant anticancer properties. For instance, a study evaluated the anticancer activity of various synthesized benzoxazine derivatives against several cancer cell lines:

CompoundCell LineIC50 (µM)Growth Inhibition (%)
5aMIA PaCa-221 ± 4.559
5bMDA-MB-23130 ± 8.653
5cPC-326 ± 3.913
14f MDA-MB-2317.84 - 16.278
14f PC-37.84 - 16.298

Compound 14f , with specific substitutions on the benzoxazine ring, displayed the most potent activity across multiple cancer cell lines, indicating a structure-activity relationship that enhances efficacy .

Receptor Antagonism

Another significant aspect of this compound is its interaction with serotonin receptors. A study on related compounds found that modifications on the benzoxazine structure could enhance antagonistic activity at the serotonin-3 (5HT3) receptor:

  • The introduction of substituents at the benzoxazine's second position increased antagonistic activities.
  • Compounds with specific structural features showed high affinity for the receptor (Ki = 0.019 nM), suggesting potential applications in treating serotonin-related disorders .

The mechanisms underlying the biological activities of this compound involve interactions with various molecular targets:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell proliferation and survival.
  • Receptor Interaction : The benzoxazine moiety interacts with neurotransmitter receptors, influencing neuronal signaling and potentially providing neuroprotective effects.

Case Studies

Several studies have focused on the synthesis and evaluation of benzoxazine derivatives:

  • Synthesis and Evaluation : A study synthesized various benzoxazine derivatives and evaluated their anticancer properties using in vitro assays against multiple cancer cell lines. The results indicated that certain structural modifications significantly improved anticancer activity .
  • Structure–Activity Relationship (SAR) : Research into SAR revealed that specific functional groups on the benzoxazine ring could enhance binding affinity to biological targets, leading to increased efficacy in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how is racemization addressed?

The compound is typically synthesized via a double SN₂ reaction between ethyl 2,3-dibromopropionate and 2-aminophenol derivatives in refluxing acetone with K₂CO₃ as the base. However, racemization occurs due to dehydrobromination of intermediates into ethyl 2-bromoacrylate. To mitigate this, multigram-scale preparative HPLC enantioseparation on chiral stationary phases (CSPs) is employed to resolve racemates into enantiopure (>99.5% ee) (R)- and (S)-forms .

Q. Which spectroscopic and analytical methods are critical for characterizing enantiopure forms of this compound?

Key methods include:

  • Optical rotation measurements to confirm enantiomeric excess (ee).
  • Electronic Circular Dichroism (ECD) to assign absolute configurations.
  • UV spectroscopy for purity assessment and tracking reaction progress.
  • Chiral HPLC with CSPs (e.g., cellulose-based columns) for enantiopurity validation .

Q. What preliminary biological activities have been reported for derivatives of this benzoxazine scaffold?

Derivatives exhibit:

  • Antihypertensive activity : Imidazoline-substituted analogs show high affinity for α₂-adrenergic receptors and imidazoline binding sites (IBS), reducing mean arterial pressure in spontaneously hypertensive rats .
  • Topoisomerase I inhibition : Ethyl 6-chloro-4-methyl-3-oxo derivatives act as potent catalytic inhibitors (IC₅₀: 0.0006 mM), outperforming camptothecin in poisoning assays .

Advanced Research Questions

Q. How does the reaction mechanism influence racemization during enantioselective synthesis?

Racemization arises from competing dehydrobromination of ethyl 2,3-dibromopropionate into ethyl 2-bromoacrylate, which bypasses the desired double SN₂ pathway. Kinetic studies show racemization peaks early in the reaction (34–46% of total process) but is partially suppressed as the SN₂ pathway accelerates. Adjusting solvents (e.g., THF vs. acetone), bases (K₂CO₃ vs. NaHCO₃), or temperatures minimally reduces racemization, necessitating chromatographic resolution .

Q. What preparative HPLC conditions enable multigram-scale enantioseparation of the racemate?

Optimal conditions include:

  • Column : Cellulose tris(3,5-dimethylphenylcarbamate) CSP.
  • Mobile phase : Hexane/ethanol (90:10 v/v) with 0.1% trifluoroacetic acid.
  • Flow rate : 20 mL/min for analytical and 200 mL/min for preparative scales.
  • Detection : UV at 254 nm. This achieves baseline separation (Rs > 2.0) and >99.5% ee for both enantiomers .

Q. How do structural modifications impact biological activity in benzoxazine derivatives?

  • Substituent position : 5-Methyl and 6-chloro groups enhance binding to IBS and α₂-adrenergic receptors, improving antihypertensive efficacy .
  • Electron-withdrawing groups : Ethyl sulfonyl or nitro groups at position 6 increase topoisomerase I inhibition by stabilizing enzyme-DNA cleavage complexes .
  • Chirality : (S)-enantiomers often show higher receptor affinity due to stereospecific binding pockets .

Q. What alternative synthetic strategies avoid racemization while retaining enantioselectivity?

  • Enzymatic resolution : Lipase-catalyzed hydrolysis of ester intermediates.
  • Chiral auxiliaries : Use of Evans oxazolidinones to control stereochemistry during ring formation.
  • Flow chemistry : Continuous processing minimizes intermediate degradation. highlights LiOH-mediated hydrolysis of ethyl esters to carboxylic acids without racemization, enabling downstream functionalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 2
Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.